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Cat. No.: B12383187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of foretinib, a multi-kinase inhibitor, and its

integral role as the targeting component of the SJF-8240 PROTAC® (Proteolysis Targeting

Chimera). SJF-8240 leverages the specific binding affinity of foretinib for the c-MET receptor

tyrosine kinase to induce its targeted degradation. This document details the mechanism of

action of both foretinib and SJF-8240, presents key quantitative data, outlines detailed

experimental protocols, and visualizes the relevant biological pathways and experimental

workflows.

Foretinib: A Multi-Kinase Inhibitor
Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable small molecule that

acts as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary

targets are the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial

Growth Factor Receptor 2 (VEGFR2), both of which are critical drivers of tumor growth,

angiogenesis, and metastasis.[1][2] Foretinib also demonstrates inhibitory activity against other

RTKs, including RON, TIE-2, AXL, and FLT-3.[3] By binding to the kinase domain of these

receptors, foretinib blocks their autophosphorylation and subsequent activation of downstream

signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and migration.

[1][2][4]

SJF-8240: A Foretinib-Based PROTAC®

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12383187?utm_src=pdf-interest
https://www.benchchem.com/product/b12383187?utm_src=pdf-body
https://www.benchchem.com/product/b12383187?utm_src=pdf-body
https://www.benchchem.com/product/b12383187?utm_src=pdf-body
https://www.medchemexpress.com/sjf-8240.html
https://www.medchemexpress.com/sjf-8240.html
https://www.benchchem.com/pdf/Protocol_for_Foretinib_in_vitro_cell_based_assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Determining_Appropriate_Foretinib_Concentration_in_Cell_Culture_Experiments.pdf
https://www.medchemexpress.com/sjf-8240.html
https://www.benchchem.com/pdf/Protocol_for_Foretinib_in_vitro_cell_based_assays.pdf
https://www.ovid.com/journals/jclph/abstract/10.1002/jcph.546~population-pharmacokinetics-modeling-and-analysis-of?redirectionsource=fulltextview
https://www.benchchem.com/product/b12383187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SJF-8240 is a PROTAC® that consists of the c-MET inhibitor foretinib linked to a ligand for the

von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This bifunctional molecule is designed to induce

the degradation of the c-MET protein.[5][6] The foretinib component of SJF-8240 binds to the c-

MET receptor, while the VHL ligand recruits the VHL E3 ligase. This proximity induces the

polyubiquitination of c-MET, marking it for degradation by the proteasome.[1][7] This

degradation mechanism offers a distinct advantage over simple inhibition, as it can lead to a

more sustained and potent suppression of c-MET signaling. SJF-8240 has been shown to

effectively degrade c-MET, including exon-14-deleted mutants, inhibit agonist-driven AKT

phosphorylation, and suppress the proliferation of cancer cells.[5]

Quantitative Data
Foretinib Kinase Inhibition Profile

Kinase IC50 (nM)

c-MET 0.4

KDR (VEGFR2) 0.9

RON 3

AXL -

TIE-2 -

FLT-3 -

c-Kit -

PDGFRβ -

Note: '-' indicates that while inhibition is

reported, specific IC50 values were not

consistently available across the reviewed

literature.
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Cell Line Cancer Type IC50 (µM)

MKN-45 Gastric Adenocarcinoma ~0.1

KATO-III Gastric Adenocarcinoma ~0.1

SNU-1 Gastric Adenocarcinoma >1

Capan-2 Pancreatic Cancer ~5

Panc-1 Pancreatic Cancer >5

Mia-Paca-2 Pancreatic Cancer >5

T98G Glioblastoma 4.66 ± 0.29

U87MG Glioblastoma 29.99 ± 1.31

SJF-8240 Anti-Proliferative Activity
Cell Line Cancer Type IC50 (nM)

GTL16 Gastric Carcinoma 66.7

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of foretinib or SJF-8240 on the metabolic activity of

cancer cells, which is an indicator of cell viability.

Materials:

96-well flat-bottom microplates

Cancer cell lines of interest

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Foretinib or SJF-8240 stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound in complete culture

medium. Remove the medium from the wells and add 100 µL of the compound dilutions.

Include a vehicle control (DMSO) and a no-treatment control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to convert MTT to formazan crystals.

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan

crystals. Gently mix on an orbital shaker for 15 minutes.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.[8][9]

Western Blot Analysis for c-MET Degradation
This protocol is used to detect the levels of c-MET protein in cells following treatment with SJF-
8240 to assess protein degradation.

Materials:

6-well plates
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Cancer cell lines of interest

Complete cell culture medium

SJF-8240 stock solution (in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-c-MET, anti-β-actin)

HRP-conjugated secondary antibodies

ECL chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

cells with various concentrations of SJF-8240 for the desired time (e.g., 6, 12, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and

collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.[10]

SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling

in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the
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proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-c-MET antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis: Apply the ECL substrate to the membrane and capture the

chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an

anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry

software.[10][11]

AKT Phosphorylation Assay (via Western Blot)
This protocol is used to assess the effect of foretinib or SJF-8240 on the phosphorylation of

AKT, a downstream effector of c-MET signaling.

Materials:

Same as Western Blot Analysis, with the addition of:

Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)

HGF (Hepatocyte Growth Factor)

Procedure:

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the

cells for 16-24 hours. Pre-treat with foretinib or SJF-8240 for a specified time, then stimulate

with HGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.
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Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer: Follow steps 2-4 from

the Western Blot protocol.

Immunoblotting:

Block the membrane and incubate with the primary anti-phospho-AKT antibody.

Follow the washing and secondary antibody incubation steps.

Detection and Analysis: Detect the signal as described previously. Strip the membrane and

re-probe with an anti-total-AKT antibody to normalize for protein loading.[12]

Visualizations

Extracellular Space
Plasma Membrane

Intracellular Space

HGF

c-MET Receptor

Binds

PI3K
Activates

RASActivates

AKT

Cell Proliferation,
Survival, Motility

RAF MEK ERK

Foretinib

Inhibits
Autophosphorylation

Click to download full resolution via product page

Caption: Foretinib inhibits HGF-induced c-MET signaling pathways.
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Caption: Mechanism of action for the SJF-8240 PROTAC.
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Caption: Experimental workflow for Western blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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